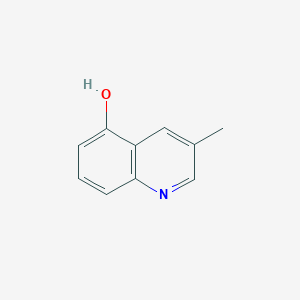

3-Methylquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKZLNVBOAPPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420786-82-9 | |

| Record name | 3-methylquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contemporary Synthetic Methodologies for 3 Methylquinolin 5 Ol and Functionalized Quinolinols

Catalytic Approaches for Quinoline (B57606) Ring Construction

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinoline synthesis is no exception. These methods often offer high atom economy, regioselectivity, and functional group tolerance, providing powerful tools for accessing diverse quinoline structures.

Transition Metal-Catalyzed C–H Activation Protocols

Direct functionalization of C–H bonds has emerged as a highly attractive strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. Various transition metals have been shown to effectively catalyze the activation of C–H bonds en route to the formation of the quinoline nucleus.

Rhodium catalysts have proven to be particularly effective in mediating the ortho-C–H activation of arylamines, a key step in several quinoline synthesis strategies. The annulation of anilines with alkynic esters, catalyzed by rhodium complexes, provides a direct route to quinoline carboxylates with excellent regioselectivity. researchgate.netrsc.orgsemanticscholar.org This approach is proposed to proceed through the formation of a rhodacycle intermediate, followed by C–H activation of the arylamine. rsc.org Furthermore, rhodium-catalyzed intramolecular C-H bond functionalization has been employed for the preparation of multicyclic quinolines, demonstrating the versatility of this catalytic system. nih.gov While a direct synthesis of 3-methylquinolin-5-ol using this method has not been explicitly reported, the principles of rhodium-catalyzed C-H activation are applicable to appropriately substituted anilines and alkynes that could lead to the desired quinolinol framework. For instance, the reaction of an m-aminophenol derivative with a methyl-substituted alkyne could potentially yield a precursor to this compound.

| Catalyst System | Substrate Scope | Key Features |

| Rhodium complexes | Anilines, Alkynic esters | High regioselectivity for quinoline carboxylates. researchgate.netrsc.orgsemanticscholar.org |

| [RhCl(coe)2]2 / PCy3·HCl | Pyridines and quinolines with tethered alkenes | Efficient for preparing multicyclic pyridines and quinolines. nih.gov |

| Rh(III) catalysts | Quinoline N-oxides | C-8 selective direct alkylation and alkynylation. acs.org |

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of quinolines. Various copper-catalyzed domino reactions and multicomponent reactions have been developed for the construction of the quinoline core. For example, quinoline derivatives can be obtained from enaminones and 2-bromo- or 2-iodobenzaldehydes through a copper-catalyzed domino reaction involving an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org A three-component cascade cyclization catalyzed by copper has been utilized to synthesize quinoline-4-thiols from readily available diaryliodonium salts, alkynyl sulfides, and nitriles. researchgate.netnih.gov The synthesis of quinolines through the intermolecular cyclization of anilines and terminal acetylene (B1199291) esters is another notable copper-catalyzed method. rsc.org Importantly, copper-catalyzed aerobic oxidative cyclizations of 3-N-hydroxyamino-1,2-propadienes have been shown to produce α-substituted 4-methylquinoline (B147181) derivatives, which are structurally related to the target compound. researchgate.net These methodologies highlight the potential of copper catalysis in assembling the functionalized quinoline skeleton of molecules like this compound.

| Catalyst System | Substrate Scope | Key Features |

| Copper catalysts | Enaminones, 2-halobenzaldehydes | Domino reaction to form quinoline derivatives. rsc.org |

| CuBr | Diaryliodonium salts, Alkynyl sulfides, Nitriles | Three-component cascade cyclization to quinoline-4-thiols. researchgate.netnih.gov |

| IPrCuCl | N-hydroxyaminoallenes, Alcohols, Thiols, Amines | One-pot synthesis of α-substituted 4-methylquinolines. researchgate.net |

| Cu2O / BF3·OEt2 | Anilines, Nitriles | Dual cyclization for the synthesis of quinindolines. nih.govnih.gov |

Nickel and cobalt, being more earth-abundant and less expensive than precious metals, are attractive catalysts for quinoline synthesis. Nickel-containing catalysts have been successfully employed in the reaction of aniline (B41778) with alcohols and CCl4 to produce substituted quinolines, including 3-methyl-2-ethylquinoline. researchgate.net This demonstrates the feasibility of introducing a methyl group at the 3-position of the quinoline ring using nickel catalysis. Cobalt catalysts, often in combination with a Lewis acid like Zn(OTf)2, have been used for the efficient synthesis of quinoline scaffolds through the annulation of anilides and internal alkynes. researchgate.netrsc.org This redox-neutral process is believed to proceed via an ortho C–H activation pathway. Cobalt-amido cooperative catalysis has also been developed for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov

| Catalyst System | Substrate Scope | Key Features |

| Ni(OAc)2·4H2O–Et3N | Aniline, Alcohols, CCl4 | Synthesis of 2,3-disubstituted quinolines, including 3-methyl-2-ethylquinoline. researchgate.net |

| NiBr2 / TMEDA | Methyl-substituted N-heteroarenes, Alcohols | C-alkylation of methyl heteroarenes. mdpi.com |

| Cobalt catalyst / Zn(OTf)2 | Anilides, Internal alkynes | Redox-neutral annulation to form quinoline scaffolds. researchgate.netrsc.org |

| Cobalt-amido complexes | Quinolines, H3N∙BH3 | Controlled partial transfer hydrogenation to 1,2-dihydroquinolines. nih.gov |

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been widely applied to the construction of quinoline derivatives. Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides an alternative route to quinolines. researchgate.net The synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through a palladium-catalyzed coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds. nih.gov Manganese, as a sustainable and non-toxic metal, is gaining prominence in catalysis. Manganese-catalyzed asymmetric transfer hydrogenation of quinolines in water using ammonia (B1221849) borane (B79455) as a hydrogen source has been reported, offering a green approach to chiral tetrahydroquinolines. rsc.org Furthermore, manganese catalysts have been utilized for the late-stage C–H functionalization of bioactive molecules, a strategy that could be adapted for the modification of a pre-formed quinoline ring to introduce desired functional groups. nih.gov

| Catalyst System | Substrate Scope | Key Features |

| Pd(OAc)2 | Allyl alcohols, Anilines | Oxidative cyclization to quinolines. researchgate.net |

| Pd(OAc)2 / PPh3 | 2-iodoaniline, α,β-unsaturated carbonyls | Coupling-cyclization to 3-substituted quinolin-2(1H)-ones. nih.gov |

| Manganese complexes | Quinolines, Ammonia borane | Asymmetric transfer hydrogenation in water. rsc.org |

| Manganese catalysts | Bioactive molecules | Late-stage C-H functionalization. nih.gov |

Silver catalysts have been effectively used in various oxidative cyclization reactions to construct the quinoline core. A silver-catalyzed one-step synthesis of multiply substituted quinolines from arylamines, aldehydes, and ketones has been developed. researchgate.net This transformation allows for the construction of the heterocyclic framework from simple and readily available starting materials. Silver-catalyzed intramolecular cyclization via C-H functionalization has also been explored for the synthesis of other N-heterocycles, and similar principles can be applied to quinoline synthesis. nih.gov Furthermore, an atom-efficient silver-catalyzed double carboxylative strategy has been reported for the one-step synthesis of quinolin-2-ones. rsc.org These methods showcase the utility of silver catalysis in promoting the necessary bond formations for quinoline ring construction under oxidative conditions.

| Catalyst System | Substrate Scope | Key Features |

| AgOTf | Arylamines, Aldehydes, Ketones or 1,3-diketones | One-pot synthesis of polysubstituted quinolines. researchgate.net |

| Silver catalysts | N-aryl-3-alkylideneazetidines, Carboxylic acids | Oxidative cascade reaction to functionalized quinolines. mdpi.com |

| Silver catalysts | Oxamic acids, Acrylic acids | Double decarboxylative cascade for quinolin-2-one synthesis. rsc.org |

Organocatalysis and Metal-Free Synthetic Strategies

In recent years, a significant shift towards more sustainable and cost-effective synthetic methods has spurred the development of organocatalysis and metal-free strategies for quinoline synthesis. These approaches avoid the use of toxic and expensive transition metals, aligning with the principles of green chemistry. mdpi.comresearchgate.net Metal-free synthesis of quinolines has gained attention for producing druggable compounds without metal contamination. researchgate.net

Variations on established methods, such as the Skraup reaction, have been developed using microwave irradiation and ionic liquid media to improve reaction efficiency and yield without the need for a metal catalyst. mdpi.com For instance, the Skraup synthesis of quinoline analogs has been achieved by heating monosubstituted anilines with glycerol (B35011) in concentrated sulfuric acid under microwave irradiation, omitting the need for an exogenous oxidant. mdpi.com Furthermore, tert-butyl hydroperoxide has been used to mediate the cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a direct, metal-free route to 3-arylsulfonylquinoline derivatives. researchgate.net

These metal-free approaches often involve novel annulation partners and reaction conditions to construct the quinoline scaffold. nih.gov The development of these methods is crucial for the synthesis of quinoline-based compounds with applications in medicinal and industrial chemistry. mdpi.com

Table 1: Comparison of Catalytic Approaches in Quinoline Synthesis

| Catalytic Approach | Advantages | Disadvantages |

|---|---|---|

| Organocatalysis | Metal-free, lower toxicity, cost-effective. mdpi.comresearchgate.net | May require specific substrates or harsher conditions. |

| Metal-Free | Avoids metal contamination, environmentally benign. mdpi.comresearchgate.net | Can have limitations in scope and efficiency compared to metal-catalyzed reactions. mdpi.com |

Photo-Induced Oxidative Cyclization and Annulation Techniques

The use of visible light as a renewable energy source has led to the development of innovative photo-induced methods for quinoline synthesis. These techniques often proceed under mild conditions and offer unique pathways for bond formation. Visible-light-induced oxidative cyclization of aromatic enamines with alkynes or alkenes can be achieved with the aid of copper or palladium catalysts to produce a variety of multisubstituted quinoline derivatives in moderate to good yields. nih.govfigshare.com

Photocatalyst-free methods have also been established. For example, a visible-light-induced, K₂S₂O₈-promoted cascade sulfonation/cyclization of 3-(2-(ethynyl)phenyl)quinazolinones provides a route to sulfonated quinolino[2,1-b]quinazolinones under ambient temperature and transition-metal-free conditions. rsc.org Dearomative cycloadditions of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, can generate sterically congested products with high diastereo- and regioselectivity. nih.gov

Table 2: Key Features of Photo-Induced Quinoline Synthesis

| Technique | Description | Key Advantages |

|---|---|---|

| Visible-Light Induced Oxidative Cyclization | Cyclization of aromatic enamines with alkynes/alkenes using visible light and a catalyst. nih.govfigshare.com | Mild reaction conditions, access to multisubstituted quinolines. nih.govfigshare.com |

| Photocatalyst-Free Cascade Cyclization | Visible-light promotion of cyclization without a dedicated photocatalyst. rsc.org | Transition-metal-free, operational simplicity. rsc.org |

| Photochemical Dearomative Cycloaddition | Photosensitized cycloaddition of quinolines and alkenes. nih.gov | Generation of molecular complexity, high stereoselectivity. nih.gov |

Asymmetric Synthesis: Enantioselective Approaches (e.g., Dearomative Borylation of Quinolinols)

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. A notable advancement in this area is the copper-catalyzed enantioselective dearomative borylation of 4-quinolinols. nih.govrsc.org This method provides a highly enantioselective and regioselective route to heterocyclic α-amino boronates, which are valuable intermediates in drug discovery. nih.govrsc.org The reaction utilizes a Cu(I)/(R,R)-Ph-BPE catalyst and delivers products in excellent yields and enantioselectivities. nih.govrsc.org

The resulting cyclic α-aminoboronates can be further transformed into highly functionalized tetrahydroquinolines. nih.govrsc.org This dearomative borylation represents a significant step towards the asymmetric synthesis of complex quinoline-based scaffolds from readily available quinolinol precursors. rsc.org

Classical and Modified Named Reactions for Quinoline Scaffolds

Several classical named reactions have been instrumental in the synthesis of the quinoline core structure. Over the years, these methods have been modified and optimized to improve their scope and efficiency.

Friedländer Quinoline Synthesis and its Advanced Implementations

The Friedländer synthesis, first reported in 1882, is a straightforward method for synthesizing quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.comnih.gov This reaction is renowned for its efficiency and versatility in producing polysubstituted quinolines. nih.gov

Advanced implementations of the Friedländer synthesis have focused on the development of more efficient and environmentally friendly catalytic systems. tubitak.gov.trresearchgate.net These include the use of:

Solid acid catalysts: Such as metal hydrogen sulfates [M(HSO₄)n], which can be used under solvent-free conditions. clockss.org

Lewis acids and inorganic salts: Various Lewis acids and salts have been shown to effectively catalyze the reaction. clockss.org

Nanocatalysts and ionic liquids: These have been employed to enhance reaction rates and facilitate catalyst recycling. nih.gov

Polymer-supported catalysts: These offer advantages such as easy separation, reusability, and increased product yields. tubitak.gov.trresearchgate.net

The mechanism of the Friedländer synthesis typically involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.comwikipedia.org

Table 3: Catalysts for Advanced Friedländer Synthesis

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Solid Acids | Al(HSO₄)₃, Mg(HSO₄)₂, Ca(HSO₄)₂ clockss.org | Solvent-free conditions, recyclability, low toxicity. clockss.org |

| Nanocatalysts | Fe₃O₄@SiO₂/ZnCl₂, Fe₃O₄@SiO₂-SO₃H researchgate.net | High efficiency, easy separation. researchgate.net |

| Ionic Liquids | Various | Can act as both solvent and catalyst, potential for recyclability. nih.govclockss.org |

| Polymer-supported | Organic, inorganic, or hybrid polymers tubitak.gov.trresearchgate.net | Greater selectivity, simple work-up, catalyst reusability. tubitak.gov.trresearchgate.net |

Skraup-Doebner-von Miller Reaction Protocols and Regioselectivity

The Skraup-Doebner-von Miller synthesis encompasses a group of related reactions that produce quinolines from anilines. The original Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov The Doebner-von Miller reaction is a modification that uses α,β-unsaturated carbonyl compounds instead of glycerol. nih.govwikipedia.org

The reaction mechanism has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgillinois.edunih.gov In this proposed mechanism, the aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form the quinoline product. illinois.edunih.gov

Regioselectivity is a key aspect of this reaction. Typically, the reaction of anilines with 3-substituted α,β-unsaturated carbonyl compounds yields 2-substituted quinolines. acs.orgresearchgate.net However, a reversal of this regiochemistry has been observed when γ-aryl-β,γ-unsaturated α-ketoesters are used, leading to the formation of 4-substituted quinolines. researchgate.netnih.gov This reversal is proposed to occur via a 1,2-addition of the aniline to the ketoester, followed by cyclization and oxidation. nih.gov

Combes-Conrad-Limpach and Pfitzinger Cyclizations

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgnih.govwikipedia.org The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization. iipseries.orgslideshare.net This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

The Conrad-Limpach synthesis is used to produce 4-hydroxyquinolines (which can tautomerize to 4-quinolones) by reacting anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction involves the formation of a Schiff base, which is then cyclized at high temperatures. wikipedia.orgsynarchive.com The choice of solvent is crucial for achieving high yields in the cyclization step. wikipedia.orgnih.gov

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides a route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org

Table 4: Overview of Combes, Conrad-Limpach, and Pfitzinger Reactions

| Reaction | Reactants | Product |

|---|---|---|

| Combes | Aniline + β-Diketone iipseries.orgwikipedia.org | 2,4-Disubstituted Quinoline wikipedia.org |

| Conrad-Limpach | Aniline + β-Ketoester wikipedia.orgsynarchive.com | 4-Hydroxyquinoline wikipedia.orgsynarchive.com |

| Pfitzinger | Isatin + Carbonyl Compound wikipedia.orgresearchgate.net | Quinoline-4-carboxylic Acid wikipedia.orgresearchgate.net |

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it highly attractive for the synthesis of diverse quinoline scaffolds.

The Povarov reaction stands out as a prominent MCR for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. This reaction typically involves the cycloaddition of an in situ-formed N-arylimine with an electron-rich alkene. nih.gov The versatility of the Povarov reaction allows for the introduction of various substituents on the quinoline core by modifying the starting aniline, aldehyde, and alkene components. nih.gov For instance, a three-component Povarov reaction can be employed to synthesize substituted quinoline derivatives. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insights into the Povarov reaction, suggesting a domino process involving a Lewis acid-catalyzed aza-Diels-Alder reaction followed by a 1,3-hydrogen shift.

The Ugi reaction , another powerful MCR, has been utilized to construct functionalized quinoline scaffolds. This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi adduct can then undergo further transformations, such as palladium-catalyzed intramolecular arylation, to yield diverse quinoline structures. rsc.orgnih.gov This sequential Ugi/cyclization strategy provides a combinatorial approach to access a wide range of substituted quinolines. rsc.org

The Gewald reaction , while a well-known MCR, is primarily employed for the synthesis of 2-aminothiophenes and is not a direct or common method for the assembly of the quinoline ring system. nih.govrsc.org Its application in quinoline synthesis is therefore limited and indirect at best.

| Multicomponent Reaction | Key Reactants | Product Type | Relevance to Quinolinol Synthesis |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines/Quinolines | High - Versatile for substituted quinoline cores |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Functionalized acyclic intermediates for quinoline synthesis | Moderate - Requires post-condensation cyclization |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | Low - Not directly applicable to quinoline ring formation |

Advanced Functionalization and Derivatization of Quinolinols

The biological activity and material properties of quinolinols can be finely tuned through the strategic introduction of functional groups onto the quinoline core and its side chains. Advanced functionalization techniques have enabled precise modifications, leading to a vast array of novel derivatives.

The regioselective functionalization of the quinoline ring is crucial for tailoring its properties. Transition-metal-catalyzed C-H activation has become a cornerstone for the direct and selective introduction of substituents at various positions of the quinoline nucleus, often avoiding the need for pre-functionalized substrates. wikipedia.org Both electrophilic and nucleophilic substitution reactions are employed to introduce a variety of functional groups. Electrophilic substitutions on the quinoline ring, which is relatively electron-deficient, typically require activating groups or harsh conditions and tend to occur on the benzene (B151609) ring. In contrast, nucleophilic substitutions are more common on the electron-deficient pyridine (B92270) ring. The presence of a hydroxyl group on the quinoline ring, as in quinolinols, significantly influences the regioselectivity of these reactions by altering the electron density of the ring system.

The methyl group at the C-3 position of this compound serves as a handle for further synthetic transformations. This benzylic position can be functionalized through various reactions, including oxidation and halogenation.

Oxidation: The methyl group can be oxidized to afford the corresponding carboxylic acid. This transformation can be achieved using strong oxidizing agents. For example, the oxidation of methylquinolines to quinoline carboxylic acids has been reported. nih.gov This carboxylic acid derivative can then serve as a precursor for the synthesis of amides, esters, and other functional groups.

Halogenation: Free-radical halogenation provides a route to introduce halogen atoms at the benzylic position of the methyl group. mdpi.com This reaction is typically initiated by UV light or a radical initiator. The resulting halomethylquinoline is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functionalities, such as amines, alcohols, and ethers.

| Modification | Reagents/Conditions | Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Quinoline-3-carboxylic acid |

| Halogenation | N-Halosuccinimide, Radical initiator | 3-(Halomethyl)quinoline |

Fusing other heterocyclic rings onto the quinoline framework has led to the development of novel compounds with enhanced biological activities and unique photophysical properties.

Pyranoquinolones: These derivatives can be synthesized through various methods, including multicomponent reactions. One approach involves the condensation of a hydroxyquinoline, an aldehyde, and a C-H acid like malononitrile (B47326) or Meldrum's acid. organic-chemistry.orgorganic-chemistry.org Acid-catalyzed tandem reactions of hydroxyquinolinones with propargylic alcohols also provide an efficient route to pyrano[3,2-c]quinolones. nih.govrsc.org

Furoquinolones: The synthesis of furo[3,2-c]quinolones can also be achieved through acid-catalyzed tandem reactions of hydroxyquinolinones with propargylic alcohols, where the reaction pathway is dependent on the specific propargylic alcohol used. nih.govrsc.org

Quinoline-Pyrimidine Hybrids: These hybrid molecules can be synthesized by constructing a pyrimidine (B1678525) ring onto a quinoline precursor or by coupling pre-existing quinoline and pyrimidine moieties. organic-chemistry.org Multicomponent reactions have also been employed for the efficient, one-pot synthesis of pyrimido[4,5-b]quinolines. nih.gov

Mechanistic Investigations of Quinolinol Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of quinolinols is essential for optimizing reaction conditions and designing new synthetic routes. Both classical and modern quinoline syntheses have been the subject of detailed mechanistic studies.

The Combes quinoline synthesis , which involves the acid-catalyzed reaction of anilines with β-diketones, proceeds through the formation of an enamine intermediate followed by cyclodehydration. wikipedia.org Kinetic studies and the analysis of substituent effects have provided further insights into the reaction pathway.

The Doebner-von Miller reaction , a reaction of anilines with α,β-unsaturated carbonyl compounds, has been investigated using isotopic labeling studies. These experiments have suggested a fragmentation-recombination mechanism.

The Friedländer synthesis , involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can proceed through two plausible mechanisms: one initiated by an aldol reaction and the other by the formation of a Schiff base. wikipedia.org Computational studies have been employed to elucidate the finer details of these pathways.

Modern synthetic methods have also been subjected to mechanistic scrutiny. For instance, DFT (Density Functional Theory) studies have been instrumental in elucidating the mechanism of the Povarov reaction. These computational analyses have provided detailed energy profiles of the reaction pathway, including the structures of transition states and intermediates, thereby offering a deeper understanding of the factors controlling the reaction's efficiency and selectivity. wikipedia.orgnih.gov

Elucidation of Reaction Intermediates and Transition States

The synthesis of quinoline and its derivatives, including functionalized quinolinols, proceeds through various named reactions, each involving distinct intermediates and transition states. Mechanistic studies, while not always specific to this compound, provide a framework for understanding its formation.

In reactions like the Skraup or Doebner-von Miller synthesis, the initial step typically involves the formation of an α,β-unsaturated carbonyl compound. For instance, in the Skraup synthesis, glycerol is dehydrated in the presence of sulfuric acid to form acrolein. iipseries.org This highly reactive intermediate then undergoes a conjugate addition reaction with an aniline. The resulting product forms an imine or Schiff base, which then tautomerizes to its enamine form. nih.gov

Subsequent steps involve intramolecular electrophilic attack and cyclization, driven by the acidic conditions. iipseries.org This cyclization leads to a bicyclic intermediate. rsc.org The final steps to produce the aromatic quinoline ring are dehydration and oxidation. iipseries.org In some proposed mechanisms, the reaction pathway involves the formation of a six-membered ion-pair transition state, which facilitates the activation of the reactants. rsc.org For photochemical reactions involving quinolines, mechanistic studies have revealed stepwise radical cycloadditions proceeding through excited-state intermediates. nih.gov

The Friedländer synthesis, another common route, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The mechanism is believed to proceed through the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring system.

Kinetic and Thermodynamic Studies of Cyclization and Transformation Processes

Kinetic and thermodynamic studies are crucial for optimizing the synthesis of specific quinolinol isomers by understanding the energy landscapes of the reaction pathways. The formation of the quinoline ring often involves competing reactions and equilibria, where the final product distribution can be dictated by either kinetic or thermodynamic control.

In the context of quinoline synthesis, such as the Doebner-von Miller reaction, acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate can be a competing side reaction, affecting yields. nih.gov The choice of reaction conditions, including acid concentration and temperature, can significantly influence the rate of the desired cyclization versus these side reactions. nih.gov

Kinetic studies often employ techniques like stopped-flow analysis to measure rapid reaction rates and determine rate constants (k) for association and dissociation steps. nih.gov By plotting observed rate constants against reactant concentrations, kinetic parameters for individual steps in a reaction mechanism can be elucidated. nih.gov Thermodynamic parameters such as changes in enthalpy (ΔH≠), entropy (ΔS≠), and Gibbs free energy (ΔG≠) associated with the formation of the transition state can be evaluated from the temperature dependence of reaction rates, providing deeper insight into the reaction mechanism. rsc.org

Green Chemistry Principles in Quinolinol Synthesis

The synthesis of quinolinols, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. sigmaaldrich.comyoutube.com

Solvent-Free and Aqueous Medium Reactions

A primary focus of green quinolinol synthesis is the replacement of volatile and often toxic organic solvents. sigmaaldrich.com This has led to the development of solvent-free (solid-state) reactions and syntheses conducted in aqueous media.

Solvent-free reactions , often performed by heating a mixture of reactants with a solid catalyst, offer numerous advantages including reduced pollution, lower costs, and simplified work-up procedures. researchgate.net Heterogeneous catalysts, such as zeolites, palladium-ion-exchanged geopolymers, and functionalized graphitic carbon nitride, have proven highly effective for quinoline synthesis under solventless conditions. rsc.orgacs.orgnih.gov These methods are noted for their high yields, clean reaction profiles, and simple methodologies. researchgate.net

Aqueous medium reactions utilize water as a benign and environmentally safe solvent. nih.gov The synthesis of quinoline derivatives has been successfully achieved in water, sometimes with the aid of micellar systems or recyclable promoters like ionic liquids, which can enhance reactant solubility and reaction rates. nih.govnih.govnih.gov These aqueous methods are advantageous for their eco-friendly nature and ease of product purification. researchgate.net

Microwave-Assisted Synthesis for Reduced Reaction Times

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in green chemistry, aligning with the principle of designing for energy efficiency. sigmaaldrich.comresearchgate.net By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times compared to conventional heating methods. nih.gov

The application of microwave irradiation to quinoline synthesis has resulted in significantly shorter reaction times, often decreasing from hours to minutes, while also increasing product yields. nih.govmdpi.com For example, a Friedländer quinoline synthesis using a reusable solid acid catalyst (Nafion NR50) was efficiently conducted under microwave conditions. mdpi.com Similarly, novel dihydropyridopyrimidine and dihydropyrazolopyridine hybrids bearing a quinoline fragment have been synthesized efficiently in a one-pot, three-component reaction under microwave irradiation. unf.edu This technique is often combined with solvent-free conditions, further enhancing its environmental credentials by offering low energy consumption and high yields. researchgate.net

Catalyst Reusability and Atom Economy Considerations

Atom Economy , a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwordpress.com It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. jocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Reactions with high atom economy, such as cycloadditions and multicomponent reactions, are inherently "greener" as they generate minimal waste. nih.govrsc.org The development of one-pot procedures for quinoline derivatives, where multiple synthetic steps are combined without isolating intermediates, contributes to higher atom economy and process efficiency. rsc.org

Table of Mentioned Compounds

Pharmacological Profile and Diverse Biological Activities of 3 Methylquinolin 5 Ol Derivatives

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial drug discovery. The introduction of a methyl group at the 3-position, often in combination with other substitutions, has been shown to modulate and, in many cases, enhance the antimicrobial potency of the resulting compounds.

In Vitro and In Vivo Assessments against Microbial Pathogens

Antibacterial Activity:

A notable example of the antibacterial prowess of 3-methylquinoline (B29099) derivatives is seen in the class of 3-methylbenzo[d]thiazol-methylquinolinium compounds. These derivatives have demonstrated significant in vitro activity against a panel of both drug-sensitive and drug-resistant bacteria. For instance, certain derivatives have shown potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1.5 µg/mL. biorxiv.org Their activity extends to other clinically relevant pathogens, including vancomycin-resistant Enterococcus faecalis (VRE) and E. faecium, where MIC values in the range of 2–8 μg/mL have been recorded. biorxiv.org

One particular derivative, bearing a 4-fluorophenyl group, exhibited superior antibacterial activity, with MICs against drug-resistant strains that were lower than those of the conventional antibiotics methicillin (B1676495) and vancomycin. biorxiv.org The broad-spectrum activity of these compounds highlights their potential as lead structures for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-methylbenzo[d]thiazol-methylquinolinium derivative (A2) | MRSA | 1.5 |

| Selected 3-methylbenzo[d]thiazol-methylquinolinium derivatives | MRSA Strains | 1.5–4 |

| Selected 3-methylbenzo[d]thiazol-methylquinolinium derivatives | Vancomycin-Resistant E. faecalis (VRE) | 2–8 |

| Selected 3-methylbenzo[d]thiazol-methylquinolinium derivatives | Vancomycin-Resistant E. faecium (VRE) | 2–8 |

Antifungal Activity:

The antifungal potential of 3-methylquinoline derivatives has also been investigated. A study on fluorinated quinoline analogs, specifically 8-fluoro-2,3-dimethylquinolin-4-yl benzoate (B1203000) derivatives, revealed promising antifungal activity. nih.gov Several of these compounds exhibited significant inhibition of the fungal pathogen Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.gov One derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate, also showed good activity against Rhizoctonia solani. nih.gov While these findings are encouraging, further research is needed to determine the minimum inhibitory concentrations and the broader spectrum of antifungal activity of 3-methylquinolin-5-ol derivatives.

Mechanisms of Antimicrobial Action and Resistance Mitigation

Research into the mechanisms of action of 3-methylquinoline derivatives has revealed novel cellular targets. A key mechanism identified for the antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives is the inhibition of the bacterial cell division protein FtsZ. biorxiv.org FtsZ is a crucial protein that forms the Z-ring at the site of cell division, and its inhibition leads to a disruption of this process, ultimately causing bacterial cell death. biorxiv.org This targeting of a novel cellular component is a promising strategy for overcoming existing antibiotic resistance mechanisms. By acting on a different target than conventional antibiotics, these compounds may be effective against strains that have developed resistance to other drug classes. Further studies are warranted to explore other potential mechanisms and to evaluate the potential for resistance development to these new agents.

Anticancer Potential and Molecular Mechanisms of Action

In addition to their antimicrobial properties, derivatives of 3-methylquinoline have demonstrated significant potential as anticancer agents. Their multifaceted mechanisms of action include the inhibition of key signaling pathways, induction of programmed cell death, and enhancement of the efficacy of other cancer therapies.

Inhibition of Kinase Activities (e.g., c-Met Kinase)

The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor, is a key target in cancer therapy due to its role in cell proliferation, migration, and invasion. A series of 3,5,7-trisubstituted quinolines have been identified as highly potent inhibitors of c-Met kinase. Certain compounds in this series exhibited IC₅₀ values of less than 1.0 nM, demonstrating their strong inhibitory potential. These derivatives represent a promising class of targeted therapies for cancers that are dependent on the c-Met signaling pathway.

Induction of Apoptosis and Cell Growth Inhibition

A series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have been shown to possess significant cytotoxic activity against various cancer cell lines. These compounds were particularly effective against human leukemia (HL-60) and breast cancer (MCF-7) cells, with IC₅₀ values in the low micromolar range. One of the most promising analogs, 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one, was found to be over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity for cancer cells.

Further mechanistic studies revealed that the cytotoxic effect of these compounds is associated with the induction of apoptosis. Treatment of HL-60 cells with the lead compound led to an increase in the levels of phosphorylated H2AX, a marker of DNA damage, and an increase in the population of apoptotic cells. This ability to induce programmed cell death is a hallmark of effective anticancer agents.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a) | HL-60 (Human Leukemia) | 0.91 ± 0.03 (24h) |

| Various 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 (Breast Cancer) | Low µM range |

| Various 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 (Human Leukemia) | Low µM range |

Radiosensitizing Effects in Cancer Therapy

The potential for quinoline derivatives to act as radiosensitizers, agents that make cancer cells more susceptible to radiation therapy, is an emerging area of research. While specific studies on this compound derivatives as radiosensitizers are not yet prevalent, research on the broader class of quinoline derivatives has shown promise. For example, a quinoline-indole-schiff base derivative known as 10E has been shown to significantly inhibit cell proliferation and increase the radiosensitivity of non-small cell lung cancer (NSCLC) cells. The mechanism of this radiosensitizing activity was linked to the repression of DNA damage repair pathways. These findings suggest that the quinoline scaffold could be a valuable platform for the development of novel radiosensitizers. Further investigation into the radiosensitizing properties of 3-methylquinoline derivatives is warranted to explore their potential in combination with radiotherapy for improved cancer treatment outcomes.

Antileukemia Activities

The quinoline scaffold, a core component of this compound, is a recognized pharmacophore in the development of anticancer agents. Derivatives incorporating this structure have demonstrated notable efficacy against various leukemia cell lines. Research into novel benzofuro[3,2-c]quinoline derivatives, which are structurally related to the this compound framework, has identified compounds with significant antileukemia activity. mdpi.com

In vitro evaluations of these synthesized compounds against the human leukemia cell line MV-4-11 have shown promising results. mdpi.com Specific derivatives exhibited potent inhibitory effects on the growth of these cancer cells, with some compounds demonstrating IC₅₀ values in the low micromolar range. For instance, the compound Benzofuro[3,2-c]quinolin-5-ol showed an IC₅₀ of 1.70 µM against the MV-4-11 cell line. Further modifications to this parent structure yielded derivatives with even greater potency. The introduction of substituents such as a 5-methyl group or a 5-bromo group resulted in IC₅₀ values of 1.14 µM and 1.25 µM, respectively. Another derivative, 5-chlorobenzofuro[3,2-c]quinoline, also displayed strong activity with an IC₅₀ of 1.05 µM.

The structure-activity relationship (SAR) analysis indicates that the nature and position of substituents on the quinoline ring system are critical determinants of antileukemic potency. nih.govmdpi.com Studies on other quinoline-based compounds, such as styrylquinazolinones, have also shown good activity against various leukemia cell lines, including K-562 (human chronic myelogenous leukemia) and HL-60 (human leukemia), further underscoring the potential of the broader quinoline class in leukemia therapy. nih.gov

Table 1: In Vitro Antileukemia Activity of Benzofuro[3,2-c]quinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Benzofuro[3,2-c]quinolin-5-ol | MV-4-11 | 1.70 |

| 5-Methylbenzofuro[3,2-c]quinoline | MV-4-11 | 1.14 |

| 5-Bromobenzofuro[3,2-c]quinoline | MV-4-11 | 1.25 |

| 5-Chlorobenzofuro[3,2-c]quinoline | MV-4-11 | 1.05 |

Antimalarial Applications and Structure-Activity Relationship (SAR) Analysis

Historical Context and Contemporary Drug Development

The history of antimalarial chemotherapy is deeply intertwined with quinoline-based compounds. researchgate.net The journey began with the use of quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. mmv.orgwiley-vch.de The establishment of quinine's structure paved the way for synthetic analogs, leading to the development of pivotal 4-aminoquinoline (B48711) drugs like chloroquine (B1663885) in the 1940s. researchgate.netglobalresearchonline.net Chloroquine, owing to its high efficacy and low cost, became a cornerstone of malaria treatment and prophylaxis globally. researchgate.netglobalresearchonline.net

However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum, first reported in the late 1950s, created an urgent need for new therapeutic agents. mmv.orgglobalresearchonline.net This challenge has fueled continuous drug discovery efforts centered on the quinoline scaffold. nih.gov Contemporary drug development focuses on several strategies: modifying existing quinoline drugs to overcome resistance, designing hybrid molecules that combine the quinoline core with other pharmacophores, and exploring novel quinoline derivatives. mdpi.comtmrjournals.com The goal is to develop agents with novel mechanisms of action or the ability to evade existing resistance pathways, ensuring a robust pipeline of effective treatments against multidrug-resistant malaria. globalresearchonline.netnih.gov This ongoing research underscores the enduring importance of the quinoline framework, the parent structure of this compound, in the global fight against malaria. mdpi.com

Correlation between Substitution Patterns and Antimalarial Efficacy

The effectiveness of quinoline-based antimalarial agents is highly dependent on the specific substitution patterns on the quinoline ring, a principle central to their Structure-Activity Relationship (SAR). nih.govyoutube.com For the widely studied 4-aminoquinolines, several structural features are considered essential for optimal activity.

A critical determinant of efficacy is the presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline nucleus. youtube.com Replacing this chloro group with an electron-donating group, such as a methyl group, leads to a significant loss of antimalarial activity. youtube.com The nature of the aminoalkyl side chain at the 4-position is also crucial. A flexible diamine side chain, typically containing two to five carbon atoms between the nitrogen atoms, is essential for potent activity. youtube.com

Modifications to other parts of the quinoline ring also modulate efficacy. For example, radical iodination at the 3-position of the chloroquine ring was found to decrease its antimalarial activity by at least an order of magnitude against several P. falciparum strains. mdpi.com In contrast, the development of hybrid compounds, where the quinoline moiety is linked to other chemical scaffolds like pyrazole (B372694) or chalcone, has yielded derivatives with significant potency, sometimes comparable to chloroquine. nih.gov Furthermore, research has shown that incorporating an intermolecular hydrogen-bonding motif into the side chain of 4-aminoquinolines can enhance activity against drug-resistant strains of P. falciparum. nih.gov These SAR insights are vital for the rational design of new, more potent quinoline derivatives that can combat resistant malaria parasites. benthamscience.com

Table 2: Structure-Activity Relationship (SAR) Highlights for Quinoline Antimalarials

| Position on Quinoline Ring | Substitution/Modification | Impact on Antimalarial Efficacy |

|---|---|---|

| Position 7 | Electron-withdrawing group (e.g., -Cl) | Essential for high potency. youtube.com |

| Position 7 | Electron-donating group (e.g., -CH₃) | Leads to loss of activity. youtube.com |

| Position 4 | Aminoalkyl side chain (2-5 carbons) | Crucial for activity. youtube.com |

| Position 3 | Iodination | Decreased activity. mdpi.com |

| Side Chain Modification | Incorporation of hydrogen-bonding motifs | Enhanced activity against resistant strains. nih.gov |

Other Therapeutic Applications and Bioactivities

Anti-inflammatory and Analgesic Properties

Derivatives of the quinoline scaffold have been extensively investigated for their potential as anti-inflammatory and analgesic agents. researchgate.net These compounds have been shown to target several key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes. researchgate.netnih.gov The pharmacological activity is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netnih.gov

For instance, studies on 4-anilinoquinoline-3-carboxylic acids and related esters revealed that some derivatives exhibit significant anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Similarly, other research has identified novel quinoline compounds with potent analgesic and anti-inflammatory effects comparable to diclofenac (B195802) sodium. nih.govresearchgate.net Molecular docking studies suggest that some of these derivatives can strongly inhibit the COX-2 enzyme, which is a key target for anti-inflammatory drugs. nih.gov

The structure-activity relationship studies have provided valuable insights; for example, quinolines featuring a carboxamide moiety have been associated with TRPV1 antagonism, while those with a carboxylic acid group tend to show COX inhibition. nih.gov This ability to modulate key inflammatory pathways highlights the potential of the quinoline framework in developing new therapeutics for inflammatory conditions and pain management. benthamdirect.commdpi.com

Neuroprotective Effects and Antioxidant Capacity

The quinoline framework is recognized as a privileged structure in medicinal chemistry, with its derivatives showing significant potential for neuroprotection and antioxidant activity. nih.govnih.gov Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key factor in the pathogenesis of neurodegenerative diseases. bohrium.com The brain is particularly susceptible to oxidative damage, making antioxidants valuable therapeutic candidates. nih.gov

Quinoline derivatives have demonstrated the ability to act as potent antioxidants through mechanisms that involve scavenging free radicals. researchgate.net The antioxidant capacity is influenced by the type and location of functional groups on the quinoline ring; for instance, the presence of hydroxyl groups can significantly enhance radical scavenging potential. mdpi.comnih.gov Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have confirmed the antioxidant activity of various quinoline compounds. researchgate.net

Beyond general antioxidant effects, certain quinoline derivatives are being explored for specific neuroprotective roles. nih.gov Based on molecular modeling, some derivatives are predicted to act as inhibitors of key enzymes involved in neurodegeneration, such as monoamine oxidase type B (MAO-B) and acetylcholinesterase (AChE). nih.govbohrium.com By inhibiting these enzymes and reducing oxidative stress, these compounds may offer a multifunctional approach to treating complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govnih.gov

Antiviral and Antiparasitic Screening

The quinoline scaffold, a core component of this compound, is present in numerous compounds demonstrating significant antiviral and antiparasitic properties. bohrium.comnih.gov Research into quinoline derivatives has revealed a broad spectrum of activity against various pathogens, establishing this chemical class as a crucial area of investigation in the development of new therapeutic agents. nih.gov

Antiviral Activities:

Quinoline derivatives have been extensively studied for their potential to combat viral infections. nih.gov Synthetic derivatives have shown inhibitory effects against a range of RNA viruses. For instance, tricyclic compounds derived from the quinoline nucleus were synthesized and tested against viruses from the Flaviviridae family. nih.gov Several of these derivatives demonstrated activity against Bovine Viral Diarrhea Virus (BVDV), with some compounds exhibiting EC₅₀ values in the low micromolar range (1-5 μM). nih.gov One specific imidazoquinoline derivative also displayed anti-Hepatitis C Virus (HCV) activity with an EC₅₀ of 3.1 μM. nih.gov

More recently, with the emergence of global viral threats, research has extended to other viruses. For example, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were reported to inhibit Zika Virus (ZIKV) replication in vitro. nih.gov Certain compounds in this series were found to be approximately five times more potent than mefloquine (B1676156), a known antimalarial with antiviral properties, against ZIKV. nih.gov The mechanism of action for many of these antiviral quinolines is often linked to the inhibition of viral enzymes crucial for replication, such as RNA-dependent RNA polymerase (RdRp). nih.gov

| Compound Class | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Bis-triazoloquinoline | BVDV | 1-5 μM | nih.gov |

| Imidazoquinolines | BVDV | 1-5 μM | nih.gov |

| Imidazoquinoline (Compound 2h) | HCV | 3.1 μM | nih.gov |

| Pyridoquinoxalines | BVDV | 1-5 μM | nih.gov |

| 2,8-bis(trifluoromethyl)quinoline (Compound 141a) | ZIKV | 0.8 μM | nih.gov |

| 2,8-bis(trifluoromethyl)quinoline (Compound 142) | ZIKV | 0.8 μM | nih.gov |

Antiparasitic Activities:

The quinoline ring is a well-established pharmacophore in antiparasitic drugs, most notably in the treatment of malaria. eurekaselect.com Compounds like chloroquine and mefloquine are classic examples. nih.gov The antiparasitic spectrum of quinoline derivatives also extends to other protozoan infections. Studies have shown that certain extracts containing quinoline compounds restricted the multiplication of various Babesia species, which are tick-borne parasites. researchgate.net

Enzyme Inhibition Studies (e.g., Sphingosine Kinase, Catechol O-methyltransferase, HIF-1α Prolyl Hydroxylase)

Derivatives of the quinoline scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases, highlighting their potential for targeted therapeutic interventions.

Sphingosine Kinase (SphK) Inhibition:

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that play a critical role in cancer cell proliferation, survival, and growth. nih.govnih.gov Consequently, SphK inhibitors are attractive targets for anticancer drug development. nih.gov Researchers have successfully developed quinoline-5,8-dione-based SphK inhibitors. nih.govnih.gov By screening a series of novel C(7) ether-linked quinoline-5,8-diones, compounds with good potency against both SphK1 and SphK2 were identified. nih.gov Further structural modifications, adapting fragments from known inhibitors to enhance hydrogen bonding within the enzyme's binding site, led to derivatives with improved SphK1 binding efficacy. nih.gov These findings have established the quinoline-5,8-dione framework as a promising scaffold for developing novel dual SphK1/2 inhibitors. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Quinoline-5,8-diones | Sphingosine Kinase (SphK1/2) | Identified as a new class of dual SphK1/2 inhibitors with low micromolar activity. | nih.gov |

| Nitrocatechol-substituted 1-tetralone (B52770) derivative | Catechol O-methyltransferase (COMT) | IC₅₀ = 0.42 μM | nih.gov |

| Nitrocatechol-substituted 4-chromanone (B43037) derivative | Catechol O-methyltransferase (COMT) | IC₅₀ = 0.57 μM | nih.gov |

| 3(5)-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)pyrazoles | HIF-1α | Markedly decreased hypoxia-induced accumulation of HIF-1α protein. | nih.gov |

Catechol O-methyltransferase (COMT) Inhibition:

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters and is a significant drug target for managing Parkinson's disease. nih.gov COMT inhibitors are used to enhance the bioavailability of levodopa, a primary treatment for the disease. nih.gov While many potent COMT inhibitors feature a nitrocatechol moiety, research has explored combining this functional group with other scaffolds. nih.gov For example, 1-tetralone and 1-indanone (B140024) derivatives substituted with a nitrocatechol group have been synthesized and evaluated. A 1-tetralone derivative showed a COMT inhibition IC₅₀ value of 0.42 μM, and a 4-chromanone derivative had an IC₅₀ of 0.57 μM, demonstrating that diverse scaffolds can be utilized to develop potent COMT inhibitors. nih.gov

HIF-1α Prolyl Hydroxylase (PHD) Inhibition:

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in cellular responses to low oxygen levels and is a key target in cancer therapy. nih.gov The stability of HIF-1α is regulated by prolyl hydroxylase domain enzymes (PHDs). mdpi.com Inhibition of PHDs leads to the stabilization of HIF-1α. mdpi.comnih.gov In this context, specific quinoline derivatives have been synthesized and evaluated for their HIF-1α inhibitory activity. A series of 3(5)-substituted-4-(quinolin-4-yl)pyrazoles were found to markedly decrease the hypoxia-induced accumulation of HIF-1α protein in human colon cancer cells. nih.gov One lead compound from this series was shown to inhibit HIF-1α protein synthesis, subsequently suppressing metastasis and proliferation while promoting apoptosis, indicating its potential as a therapeutic agent against cancer. nih.gov

Anthelmintic and Antiasthmatic Activities

The structural versatility of the quinoline nucleus has led to its incorporation into drugs with a wide range of therapeutic applications, including anthelmintic and antiasthmatic agents. nih.govorientjchem.org

Anthelmintic Activity:

Quinoline-based compounds have a history of use against parasitic worms. orientjchem.org Oxamniquine, for example, is a well-known quinoline derivative used as an anthelmintic. nih.gov More recent research has continued to explore this area. In one study, a series of novel pyridinyl-oxazolidinone derivatives were synthesized and evaluated for their anthelmintic effects against the adult Indian earthworm, Pheretima posthuma. nih.govnih.gov The results from such screenings help identify new structural leads for the development of more effective drugs to treat helminth infections. nih.govnih.gov

Antiasthmatic Activity:

The application of quinoline derivatives extends to the treatment of respiratory conditions. Montelukast is a prominent example of a marketed drug containing a quinoline core that is used for the management of asthma. nih.gov This demonstrates the successful application of the quinoline scaffold in developing agents for chronic inflammatory diseases.

Exploration of Quinoline and its Derivatives as a Privileged Pharmacophore in Drug Discovery

The quinoline ring system is widely recognized by medicinal chemists as a "privileged scaffold." nih.govnih.gov This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities. nih.govnih.gov The synthetic versatility of the quinoline nucleus allows for the generation of a large number of structurally diverse derivatives, which has facilitated its broad spectrum of biological and biochemical applications. eurekaselect.comorientjchem.org

The quinoline moiety is a key component in numerous marketed drugs with applications ranging from anticancer, antimalarial, antibacterial, and antiviral to anti-inflammatory and antipsychotic therapies. nih.govorientjchem.org This remarkable diversity stems from the ability to modify the quinoline core with various substituents, enabling researchers to fine-tune the pharmacological properties and develop novel therapeutic compounds. orientjchem.org

The inherent drug-like properties of many quinoline derivatives, such as those predicted for 3-methylquinoline, further enhance their appeal in drug discovery. researchgate.netijlpr.com Computational studies have shown that simple derivatives like 3-methylquinoline adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.netijlpr.com This combination of a versatile and synthetically accessible core, a wide range of biological activities, and favorable pharmacokinetic profiles solidifies the status of quinoline and its derivatives, including the this compound family, as a perpetual and multipurpose scaffold in the ongoing quest for new and effective medicines. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Methylquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H and ¹³C NMR Chemical Shift Assignments and Multiplicity Analysis

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms in 3-Methylquinolin-5-ol. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methyl group protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity, e.g., singlet, doublet, triplet) would reveal adjacent, non-equivalent protons.

For example, the methyl group (-CH₃) at the 3-position would likely appear as a singlet in the upfield region of the spectrum. The hydroxyl (-OH) proton would also be expected to be a singlet, with a chemical shift that can vary depending on solvent and concentration. The aromatic protons would present more complex splitting patterns based on their coupling with neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. A spectrum for this compound would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic rings from the sp³-hybridized carbon of the methyl group.

Expected ¹H and ¹³C NMR Data (Hypothetical)

| Position | Expected ¹H Chemical Shift (δ, ppm) & Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | Aromatic H (doublet or singlet) | Aromatic C |

| 3-CH₃ | Upfield region (singlet) | Upfield region |

| 4 | Aromatic H (doublet) | Aromatic C |

| 5-OH | Variable (singlet) | - |

| 6 | Aromatic H (doublet of doublets or triplet) | Aromatic C |

| 7 | Aromatic H (doublet) | Aromatic C |

| 8 | Aromatic H (doublet) | Aromatic C |

| C3 | - | Aromatic C |

| C4a | - | Aromatic C (quaternary) |

| C5 | - | Aromatic C bearing OH (quaternary) |

| C8a | - | Aromatic C (quaternary) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity between different parts of the molecule, for instance, confirming the position of the methyl group by showing a correlation from the methyl protons to the C2, C3, and C4 carbons of the quinoline ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound, the expected molecular formula is C₁₀H₉NO. HRMS would confirm this formula by providing a measured mass that is consistent with the calculated exact mass (monoisotopic mass: 159.0684 g/mol ). uni.lu

Tandem Mass Spectrometry for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules like HCN or CO. mcmaster.cachemguide.co.uk The fragmentation pattern of this compound would be expected to show characteristic losses that could help confirm the positions of the methyl and hydroxyl groups on the quinoline core.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (hydroxyl) | ~3200-3600 (broad) | Stretching |

| C-H (aromatic) | ~3000-3100 | Stretching |

| C-H (methyl) | ~2850-2960 | Stretching |

| C=C / C=N (aromatic ring) | ~1500-1650 | Stretching |

| C-O (hydroxyl) | ~1200-1300 | Stretching |

| C-H (aromatic) | ~700-900 | Out-of-plane bending |

The broad band in the ~3200-3600 cm⁻¹ region would be indicative of the hydroxyl group's O-H stretch. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The sharp peaks in the 1500-1650 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the quinoline ring. Finally, the C-O stretching of the hydroxyl group and the C-H out-of-plane bending vibrations would provide further confirmation of the structure.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-methylquinoline (B29099) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by the extensive π-conjugated system of the quinoline ring. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π bonding orbitals) to higher-energy anti-bonding orbitals (π*).

The spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π→π* electronic transitions. For the parent quinoline molecule, characteristic absorption bands are observed around 275 nm and 310 nm. The introduction of substituents significantly modulates the absorption profile. The hydroxyl (-OH) and methyl (-CH₃) groups on the this compound scaffold act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) compared to the unsubstituted quinoline. The hydroxyl group, in particular, can engage in resonance with the aromatic system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Based on analogous compounds like 8-hydroxyquinoline, which exhibits absorption maxima around 250 nm and 310-320 nm, this compound is expected to display a similar spectral pattern. The precise absorption maxima (λmax) are influenced by solvent polarity, as solvents can stabilize the ground and excited states to different extents.

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

| Transition Type | Expected λmax Range (nm) |

|---|---|

| π→π* | 270 - 290 |

Fluorescence Spectroscopy for Photophysical Properties and Biomolecular Interactions

Fluorescence spectroscopy provides deeper insights into the excited-state properties of a molecule, including its ability to emit light after absorption.

Unlike 8-hydroxyquinoline, where fluorescence is often quenched due to efficient excited-state intramolecular proton transfer (ESIPT) facilitated by an intramolecular hydrogen bond, 5-hydroxyquinolines are known to be fluorescent. The absence of this intramolecular hydrogen-bonding pathway in this compound allows for radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀).

Steady-State Fluorescence: This technique measures the fluorescence emission spectrum of a sample under continuous illumination. The emission spectrum is characteristically a mirror image of the lowest-energy absorption band and is Stokes-shifted to a longer wavelength. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is highly sensitive to the molecular environment. For the parent compound, 5-hydroxyquinoline, the quantum yield varies significantly with the solvent, indicating that intermolecular hydrogen bonding with solvent molecules plays a key role in modulating the rate of non-radiative decay processes. niscpr.res.in

Time-Resolved Fluorescence: This method measures the decay of fluorescence intensity over time (typically nanoseconds) following excitation with a short pulse of light. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is intrinsic to the fluorophore but can be affected by dynamic interactions with its environment, such as quenching by other molecules. Quinoline derivatives are known to exhibit fluorescence lifetimes in the nanosecond range, with values for some aminoquinolinium compounds reported to be between 12-13 ns. nih.gov

Table 2: Representative Photophysical Data for 5-Hydroxyquinoline (Analogue for this compound)

| Solvent | Fluorescence Quantum Yield (ΦF) | Expected Fluorescence Lifetime (τ) Range (ns) |

|---|---|---|

| Cyclohexane | 0.041 | 5 - 15 |

| Dioxane | 0.11 | 5 - 15 |

| Ethanol | 0.088 | 5 - 15 |

Data for 5-Hydroxyquinoline adapted from Goldman & Wehry (1972). niscpr.res.in

Synchronous Fluorescence Spectroscopy (SFS): In conventional fluorescence, either the excitation wavelength is held constant while scanning the emission spectrum, or vice versa. In SFS, both the excitation (λex) and emission (λem) monochromators are scanned simultaneously, maintaining a constant wavelength interval (Δλ = λem - λex). This approach offers several advantages, including spectral simplification, band narrowing, and reduction of interference from Rayleigh and Raman scattering. researchgate.net By carefully selecting the Δλ value, it is possible to selectively enhance the signal of a target fluorophore in a complex mixture, making SFS a powerful tool for improving analytical selectivity. niscpr.res.in

Three-Dimensional (3D) Fluorescence Spectroscopy: This technique, also known as an excitation-emission matrix (EEM), provides a comprehensive photophysical fingerprint of a compound. A series of emission spectra are recorded over a range of excitation wavelengths, and the data are compiled into a 3D contour map with excitation wavelength, emission wavelength, and fluorescence intensity as the axes. This detailed map can reveal the presence of multiple fluorescent species, characterize their properties, and provide information on molecular interactions and conformational changes. drugbank.com For this compound, an EEM would provide a complete visualization of its excitation and emission characteristics.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor". chemaxon.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a "spectroscopic ruler" for measuring molecular-scale distances. sailife.com

For FRET to occur, three conditions must be met:

The donor and acceptor molecules must be in close proximity.

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. acs.org

The transition dipoles of the donor and acceptor must be favorably oriented. acs.org

Given its expected fluorescence properties, this compound could potentially serve as a FRET donor. Its emission spectrum would need to overlap with the absorption spectrum of a suitable acceptor dye. By measuring the efficiency of FRET (e.g., through the quenching of the donor's fluorescence or the appearance of sensitized emission from the acceptor), the distance (R) between the donor and acceptor can be calculated using the Förster equation:

E = 1 / (1 + (R / R₀)⁶)

Where E is the FRET efficiency and R₀ is the Förster distance, the distance at which FRET efficiency is 50%. R₀ is a constant for a given donor-acceptor pair and is dependent on their spectral properties. The use of quinoline derivatives in FRET-based probes for detecting ions has been demonstrated, highlighting their utility in such applications. acs.org

Chromatographic Techniques for Purity, Separation, and Physicochemical Parameters

Chromatography is indispensable for the separation, purification, and analysis of chemical compounds. High-performance liquid chromatography is particularly suited for characterizing non-volatile compounds like this compound.

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic modifier like methanol (B129727) or acetonitrile). The retention of a compound on the column is related to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

The retention factor (k) is calculated from the retention time (tR) and the column dead time (t₀). A linear relationship is often observed between the logarithm of the retention factor (log k) and the concentration of the organic modifier in the mobile phase. By extrapolating this relationship to 100% aqueous mobile phase, the value log kw (B13871080) can be determined, which is a reliable index of lipophilicity and correlates well with log P. Numerous studies have successfully applied this methodology to determine the lipophilicity of various quinoline derivatives. uci.eduresearchgate.net

Table 3: Estimated Lipophilicity Data for Substituted Quinolines

| Compound | Method | Estimated log P |

|---|---|---|

| 5-Methyl-8-hydroxyquinoline | XLogP3 (Calculated) | 2.4 |

XLogP3 value is for a close structural isomer. echemi.com ChemAxon value is a predicted value. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis